(2-(2-BENZYLOXYCARBONYLAMINO-ETHOXY)-ETHYL)-CARBAMIC ACID BENZYL ESTER
Overview
Description
Benzyl N-[2-(2-{[(benzyloxy)carbonyl]amino}ethoxy)ethyl]carbamate is a complex organic compound with the molecular formula C23H30N2O6. It is characterized by the presence of benzyl and carbamate groups, which are often used in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-BENZYLOXYCARBONYLAMINO-ETHOXY)-ETHYL)-CARBAMIC ACID BENZYL ESTER typically involves the reaction of benzyl chloroformate with an aminoethoxyethyl compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-(2-{[(benzyloxy)carbonyl]amino}ethoxy)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce primary amines .
Scientific Research Applications
Benzyl N-[2-(2-{[(benzyloxy)carbonyl]amino}ethoxy)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of (2-(2-BENZYLOXYCARBONYLAMINO-ETHOXY)-ETHYL)-CARBAMIC ACID BENZYL ESTER involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The benzyl group can be cleaved enzymatically, releasing the active amine .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Similar in structure but contains a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.
Benzyl carbamate: A simpler compound with a single carbamate group attached to a benzyl group.
Uniqueness
Benzyl N-[2-(2-{[(benzyloxy)carbonyl]amino}ethoxy)ethyl]carbamate is unique due to its dual functionality, combining the properties of both benzyl and carbamate groups. This makes it particularly useful in complex organic synthesis and pharmaceutical applications .
Properties
CAS No. |
71347-90-5 |
---|---|
Molecular Formula |
C20H24N2O5 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
benzyl N-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C20H24N2O5/c23-19(26-15-17-7-3-1-4-8-17)21-11-13-25-14-12-22-20(24)27-16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,23)(H,22,24) |
InChI Key |
WHDWFMZBTHOBGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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